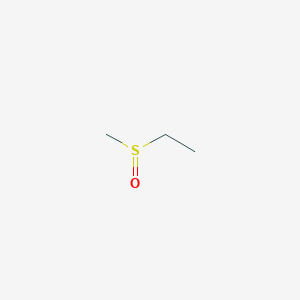

Ethyl methyl sulfoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfinylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c1-3-5(2)4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRRCXRVEQTTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937254 | |

| Record name | (Methanesulfinyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1669-98-3 | |

| Record name | Ethane, (methylsulfinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1669-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Methanesulfinyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL METHYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAJ84LR4D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Methyl Sulfoxide: Chemical Structure, Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl methyl sulfoxide (B87167) ((CH₃)(C₂H₅)S=O), a chiral organosulfur compound, serves as a valuable building block in organic synthesis and holds potential significance in atmospheric chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Detailed experimental protocols for its preparation and analysis are included to facilitate its use in research and development.

Chemical Structure and Formula

Ethyl methyl sulfoxide is characterized by a central sulfur atom double-bonded to an oxygen atom and single-bonded to a methyl and an ethyl group. The sulfur atom is a stereocenter, meaning this compound exists as a racemic mixture of two enantiomers.

-

IUPAC Name : 1-(methylsulfinyl)ethane

-

Synonyms : this compound, (Methylsulfinyl)ethane

-

CAS Number : 1669-98-3[1]

-

SMILES : CCS(=O)C

The molecular structure possesses a trigonal pyramidal geometry around the sulfur atom due to the presence of a lone pair of electrons on the sulfur.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical method development.

| Property | Value | Reference |

| Molecular Weight | 92.16 g/mol | [2] |

| Density | 1.052 g/cm³ | [1] |

| Boiling Point | 198.2 °C at 760 mmHg | [1] |

| Flash Point | 73.7 °C | [1] |

| Vapor Pressure | 0.512 mmHg at 25 °C | [1] |

| Refractive Index | 1.478 | [1] |

Synthesis of this compound

The most common and efficient method for the laboratory synthesis of this compound is the selective oxidation of its corresponding sulfide (B99878), ethyl methyl sulfide.

Experimental Protocol: Oxidation of Ethyl Methyl Sulfide

This protocol outlines a general and effective method for the oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid.

Materials:

-

Ethyl methyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium hydroxide (B78521) (4 M aqueous solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl methyl sulfide (1 equivalent) in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (4 equivalents) to the stirred solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation if necessary.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and purity assessment of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the sulfoxide functional group. The S=O double bond exhibits a characteristic strong absorption band.

-

Characteristic S=O Stretch : ~1099 cm⁻¹[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the purified this compound directly onto the center of the ATR crystal.

-

Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show a quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group, a triplet for the methyl protons (-CH₃) of the ethyl group, and a singlet for the methyl protons directly attached to the sulfoxide group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule.

Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Visualization of Chemical Structure

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Conclusion

This technical guide provides essential information on the chemical structure, properties, synthesis, and characterization of this compound. The detailed protocols and data presented herein are intended to support researchers and scientists in their work with this versatile chemical compound. The provided information facilitates its effective use in synthetic applications and other scientific investigations.

References

A Technical Guide to the Synthesis of Pure Ethyl Methyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for synthesizing pure ethyl methyl sulfoxide (B87167) (EMSO). The document details established experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic workflows. This guide is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Introduction

Ethyl methyl sulfoxide (C₃H₈OS), a chiral sulfoxide, is a valuable building block in organic synthesis and has potential applications in medicinal chemistry. Its synthesis primarily involves the controlled oxidation of the corresponding sulfide (B99878), ethyl methyl sulfide. The key challenge in this transformation is achieving high selectivity for the sulfoxide while minimizing over-oxidation to the corresponding sulfone. This guide explores two robust and widely applicable methods for the synthesis of pure EMSO: oxidation with hydrogen peroxide and oxidation with sodium metaperiodate.

Synthesis via Oxidation of Ethyl Methyl Sulfide

The most common and straightforward route to this compound is the oxidation of ethyl methyl sulfide. Careful selection of the oxidizing agent and reaction conditions is crucial to prevent the formation of the sulfone byproduct, ethyl methyl sulfone.

Method 1: Oxidation with Hydrogen Peroxide in Acetic Acid

This method utilizes the readily available and environmentally benign oxidizing agent, hydrogen peroxide, in an acidic medium. Acetic acid serves as a solvent and catalyst, facilitating the selective oxidation of the sulfide.

Experimental Protocol:

-

To a solution of ethyl methyl sulfide (1 equivalent) in glacial acetic acid, 30% hydrogen peroxide (2 equivalents) is added dropwise at room temperature with stirring.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification:

The crude product is purified by vacuum distillation to afford pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Typically high (often >90%) | [General method for sulfide oxidation] |

| Purity | >98% after vacuum distillation | [General method for sulfide oxidation] |

| Reaction Time | Varies depending on scale and substrate | [General method for sulfide oxidation] |

| Temperature | Room Temperature | [General method for sulfide oxidation] |

Experimental Workflow:

Hydrogen Peroxide Oxidation Workflow

Method 2: Oxidation with Sodium Metaperiodate

Sodium metaperiodate is a mild and highly selective oxidizing agent for the conversion of sulfides to sulfoxides. The reaction is typically carried out in a biphasic system or in an aqueous-organic co-solvent mixture. This method is particularly advantageous for substrates that are sensitive to more aggressive oxidizing agents.[1]

Experimental Protocol:

-

A solution of sodium metaperiodate (1.05 equivalents) in water is prepared.

-

Ethyl methyl sulfide (1 equivalent) is added to the aqueous solution at 0 °C (ice bath) with vigorous stirring. A co-solvent such as methanol (B129727) may be used to improve solubility.

-

The reaction mixture is stirred at 0 °C and monitored by TLC. The reaction is typically complete within a few hours.

-

The reaction mixture is filtered to remove the sodium iodate (B108269) byproduct.

-

The filtrate is extracted with dichloromethane.

-

The combined organic extracts are washed with saturated aqueous sodium thiosulfate (B1220275) solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[1]

Purification:

The resulting crude this compound is purified by vacuum distillation.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | High (e.g., Di-n-butyl sulfoxide: 95%) | [1] |

| Purity | >99% after distillation | [1] |

| Reaction Time | 2-6 hours | [1] |

| Temperature | 0 °C | [1] |

Experimental Workflow:

Sodium Metaperiodate Oxidation Workflow

Purification and Characterization of this compound

Independent of the synthetic method, purification of this compound is critical to obtain a high-purity product.

Purification by Vacuum Distillation

Due to its relatively high boiling point, vacuum distillation is the preferred method for purifying this compound.

General Protocol:

-

The crude this compound is transferred to a round-bottom flask suitable for distillation.

-

A vacuum distillation apparatus is assembled.

-

The system is evacuated to the desired pressure.

-

The flask is heated gently in a heating mantle or oil bath.

-

The fraction corresponding to the boiling point of this compound at the given pressure is collected.

Physical Properties for Distillation:

| Property | Value |

| Boiling Point | 80-82 °C at 15 mmHg |

| Molecular Weight | 92.16 g/mol |

Characterization

The purity and identity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl (CH₃ and CH₂) and methyl (CH₃) protons. |

| ¹³C NMR | Resonances for the three distinct carbon atoms. |

| IR Spectroscopy | A strong absorption band around 1040-1060 cm⁻¹ characteristic of the S=O stretch. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (92.16). |

Conclusion

The synthesis of pure this compound can be reliably achieved through the oxidation of ethyl methyl sulfide. Both the hydrogen peroxide/acetic acid and the sodium metaperiodate methods offer high yields and selectivity. The choice of method may depend on factors such as substrate compatibility, cost, and environmental considerations. Proper purification by vacuum distillation is essential to obtain high-purity this compound suitable for applications in research and development. The characterization data provided in this guide will aid in the confirmation of the final product's identity and purity.

References

An In-depth Technical Guide to Ethyl Methyl Sulfoxide

CAS Number: 1669-98-3

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of ethyl methyl sulfoxide (B87167), a sulfoxide of interest in various chemical and potentially pharmaceutical applications. While its close analog, dimethyl sulfoxide (DMSO), is extensively studied and utilized, this document focuses on the available technical data for ethyl methyl sulfoxide.

Physicochemical Properties

This compound, also known as (methylsulfinyl)ethane, is a chiral organic compound. The following table summarizes its key physicochemical properties.[1]

| Property | Value |

| CAS Number | 1669-98-3 |

| Molecular Formula | C₃H₈OS |

| Molecular Weight | 92.16 g/mol |

| Density | 1.052 g/cm³ |

| Boiling Point | 198.2 °C at 760 mmHg |

| Flash Point | 73.7 °C |

| Vapor Pressure | 0.512 mmHg at 25 °C |

| Refractive Index | 1.478 |

Synthesis of this compound

The most common method for synthesizing sulfoxides is the controlled oxidation of the corresponding sulfide (B99878). For this compound, the starting material is ethyl methyl sulfide. Below are two detailed experimental protocols for this transformation.

This method is a "green" and highly selective process for oxidizing sulfides to sulfoxides.[2]

Materials:

-

Ethyl methyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

4 M Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2 mmol of ethyl methyl sulfide in 2 mL of glacial acetic acid.

-

Slowly add 8 mmol of 30% hydrogen peroxide to the solution while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the resulting solution with a 4 M aqueous NaOH solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator to yield the analytically pure this compound.

This procedure is effective for the oxidation of dialkyl sulfides, with careful temperature control to prevent overoxidation to the sulfone.[3]

Materials:

-

Ethyl methyl sulfide

-

Sodium metaperiodate (NaIO₄)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate

-

Activated carbon

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 500-mL round-bottom flask equipped with a magnetic stirrer, add 0.105 mole of powdered sodium metaperiodate to 210 mL of deionized water.

-

Cool the mixture in an ice bath while stirring.

-

Add 0.100 mole of ethyl methyl sulfide to the cooled mixture.

-

Continue stirring the reaction mixture at ice-bath temperature for 15 hours.

-

Filter the reaction mixture through a Büchner funnel to remove the sodium iodate (B108269) precipitate.

-

Wash the filter cake with three 30-mL portions of dichloromethane.

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with three 100-mL portions of dichloromethane.

-

Combine the organic extracts, treat with activated carbon, and dry over anhydrous sodium sulfate.[3]

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation.

Role in Drug Development

Currently, there is limited specific research on the direct application of this compound in drug development. However, its structural similarity to dimethyl sulfoxide (DMSO) suggests potential applications. DMSO is a well-established solvent and penetration enhancer in topical pharmaceutical formulations.[4] It is also used as a cryoprotectant for cells and tissues. Given these roles of DMSO, it is plausible that this compound could exhibit similar properties, although further research is required to confirm this.

Analytical Characterization

The primary analytical method for the identification and quantification of this compound is infrared (IR) spectroscopy. The key diagnostic peak is the S=O stretching frequency, which appears at approximately 1099 cm⁻¹.[1]

Visualizations

The following diagram illustrates the general workflow for the synthesis of this compound from ethyl methyl sulfide via oxidation.

Caption: Workflow for the synthesis of this compound.

The following diagram illustrates the logical relationship in the oxidation of sulfides to sulfoxides and the potential for overoxidation to sulfones.

Caption: Oxidation pathway from sulfide to sulfoxide and sulfone.

References

Ethyl Methyl Sulfoxide: Unraveling a Scientific Enigma in Biological Systems

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ethyl methyl sulfoxide (B87167) (EMSO), a simple dialkyl sulfoxide, presents a curious case in the landscape of chemical biology. While its presence is noted in metabolic pathways and its physical properties are documented, a comprehensive understanding of its specific mechanism of action in biological systems remains largely uncharted territory in scientific literature. This technical guide aims to provide an in-depth overview of the currently available scientific knowledge regarding EMSO. Given the limited data on its direct biological effects, this paper will also draw comparisons to its well-studied structural analog, dimethyl sulfoxide (DMSO), to offer a broader context for researchers.

Core Understanding of Ethyl Methyl Sulfoxide (EMSO)

This compound, with the chemical formula C₃H₈OS and CAS number 1669-98-3, is the sulfoxide derivative of ethyl methyl sulfide (B99878).[1][2][3] Its primary significance in a biological context, based on current research, lies in its role as a metabolite.

Metabolic Pathway of this compound

The formation and subsequent metabolism of EMSO are key aspects of its known biological footprint. It is primarily formed through the oxidation of ethyl methyl sulfide (EMS). This process is catalyzed by specific enzyme systems, and EMSO itself can be further metabolized.

The key enzymatic players in the metabolism of EMSO are:

-

Flavin-containing monooxygenase (FMO): This enzyme is largely responsible for the initial S-oxidation of ethyl methyl sulfide to form this compound.[4][5][6]

-

Cytochrome P450 (CYP450): Both FMO and cytochrome P450 are involved in the subsequent oxidation of EMSO to its corresponding sulfone, ethyl methyl sulfone (EMSO2).[4][5]

The metabolic conversion of EMS to EMSO and then to EMSO2 represents a detoxification pathway for the parent sulfide.

Pharmacokinetics of EMSO in Animal Models

Limited pharmacokinetic studies in rats have provided some initial data on the in vivo behavior of EMSO. Following intravenous administration, EMSO exhibits a terminal half-life of approximately 1.46 hours, which is significantly longer than that of its parent compound, ethyl methyl sulfide.[4] The sulfone metabolite (EMSO2) is metabolically stable and is eliminated very slowly.[4]

Quantitative Data on EMSO Metabolism

The following table summarizes the available quantitative data on the in vitro metabolism of ethyl methyl sulfide (EMS) and this compound (EMSO) in rat liver microsomes.

| Substrate | Product | Apparent Vmax (nmol/mg protein/min) | Apparent Km (mM) | Enzyme System(s) | Reference |

| Ethyl Methyl Sulfide (EMS) | This compound (EMSO) | 3.8 ± 0.02 | 1.9 ± 0.10 | Primarily FMO | [5] |

| This compound (EMSO) | Ethyl Methyl Sulfone (EMSO2) | Vmax1: 0.5 ± 0.01, Vmax2: 0.2 ± 0.01 | Km1: 0.7 ± 0.02, Km2: 0.1 ± 0.00 | FMO and Cytochrome P450 | [5] |

Experimental Protocols

In Vitro Metabolism of EMS and EMSO in Rat Liver Microsomes

-

Objective: To determine the kinetic parameters (Vmax and Km) of the enzymatic conversion of EMS to EMSO and EMSO to EMSO2.

-

Methodology:

-

Rat liver microsomes are prepared through differential centrifugation of liver homogenates.

-

Incubations are carried out containing microsomal protein, a NADPH-generating system (or appropriate cofactors for FMO and CYP450), and varying concentrations of the substrate (EMS or EMSO).

-

Reactions are initiated by the addition of the substrate and incubated at 37°C for a specified time.

-

The reactions are terminated, and the concentrations of the substrate and its metabolites are quantified using gas chromatography (GC).

-

Kinetic parameters (Vmax and Km) are determined by fitting the data to the Michaelis-Menten equation.[5]

-

-

Selective Inhibition/Induction Studies: To identify the specific enzyme systems involved, incubations are performed in the presence of known inhibitors or with microsomes from rats pre-treated with inducers of FMO or specific CYP450 enzymes.[5]

Diagrams of Metabolic Pathways and Experimental Workflows

References

- 1. Ethane, (methylsulfinyl)- | C3H8OS | CID 121148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. The effects of a synthetic diet on the pharmacokinetics of ethyl methyl sulphide and its sulphoxide and sulphone metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of ethyl methyl sulphide and sulphoxide in rat microsomal fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulphoxidation of ethyl methyl sulphide, 4-chlorophenyl methyl sulphide and diphenyl sulphide by purified pig liver flavin-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Chiral Sulfur Compound: A Technical Guide to the Discovery and Historical Background of Ethyl Methyl Sulfoxide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical background of ethyl methyl sulfoxide (B87167), a chiral organosulfur compound. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth information on its initial synthesis, key chemical and physical properties, and the historical context of its emergence.

Introduction: The Dawn of Sulfoxide Chemistry

The discovery of the sulfoxide functional group is credited to the Russian chemist Alexander Saytzeff (also spelled Zaitsev) in 1866, with his findings published in 1867.[1] While working in the laboratory of Adolph Wilhelm Hermann Kolbe, Saytzeff was investigating the oxidation of dialkyl sulfides and successfully synthesized the first member of this new class of compounds, dimethyl sulfoxide (DMSO).[1] This pioneering work laid the foundation for the exploration of a wide range of sulfoxides, including the unsymmetrical and chiral ethyl methyl sulfoxide.

While a specific publication detailing the very first synthesis of this compound by Saytzeff has not been identified in available records, the general method he employed for the synthesis of sulfoxides was the oxidation of the corresponding sulfide (B99878). It is highly probable that the initial synthesis of this compound was achieved through the oxidation of ethyl methyl sulfide.

Physicochemical Properties of this compound

This compound is a colorless liquid at room temperature. A summary of its key quantitative physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃H₈OS |

| Molecular Weight | 92.16 g/mol |

| Density | 1.052 g/cm³ |

| Boiling Point | 198.2 °C at 760 mmHg |

| Flash Point | 73.7 °C |

| Infrared Spectroscopy (S=O Stretch) | ~1099 cm⁻¹[2] |

The First Synthesis: A Historical Perspective and Experimental Protocol

Historical Synthesis Pathway

The conceptual workflow for the 19th-century synthesis of this compound is illustrated below. The process involves the direct oxidation of ethyl methyl sulfide.

Experimental Protocol: Oxidation of Ethyl Methyl Sulfide

The following is a representative experimental protocol for the oxidation of a dialkyl sulfide to a sulfoxide, based on modern, accessible laboratory methods that reflect the fundamental chemistry of the original discovery. This method provides a clear and reproducible procedure for obtaining this compound.

Objective: To synthesize this compound by the oxidation of ethyl methyl sulfide.

Materials:

-

Ethyl methyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium hydroxide (B78521) solution (e.g., 2 M)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and drying

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl methyl sulfide (1 equivalent) in glacial acetic acid.

-

Cool the flask in an ice bath.

-

Slowly add hydrogen peroxide (1.1 equivalents) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Experimental Workflow Diagram:

Atmospheric Formation

Interestingly, this compound is also formed in the atmosphere through the oxidation of its parent compound, ethyl methyl sulfide. This process is particularly relevant in marine and coastal environments where ethyl methyl sulfide is released from biological sources. The atmospheric oxidation pathway highlights a natural synthetic route to this compound.

Atmospheric Formation Pathway:

Conclusion

The discovery of sulfoxides by Alexander Saytzeff in the mid-19th century marked a significant milestone in organic sulfur chemistry. While the specific historical details of the first synthesis of this compound are not as well-documented as those of its simpler counterpart, dimethyl sulfoxide, its formation through the oxidation of ethyl methyl sulfide follows directly from Saytzeff's foundational work. The chemical and physical properties of this compound have been well-characterized, and its synthesis is a straightforward laboratory procedure. Furthermore, its natural formation in the atmosphere underscores the broader significance of organosulfur oxidation processes. This guide provides a foundational technical overview for researchers and professionals, bridging the historical discovery with practical synthetic methodology.

References

An In-depth Technical Guide to the Core Differences Between Sulfoxides and Sulfones for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoxides and sulfones are two pivotal classes of organosulfur compounds that have garnered significant attention across the chemical sciences, most notably in the realm of medicinal chemistry and drug development. While structurally similar, the seemingly subtle difference in the oxidation state of the sulfur atom imparts a cascade of distinct physicochemical and pharmacological properties. This technical guide provides a comprehensive exploration of the key differences between sulfoxides and sulfones, encompassing their fundamental structural and bonding characteristics, reactivity profiles, and spectroscopic signatures. Detailed experimental protocols for their synthesis and key transformations are provided, alongside a comparative analysis of their roles in drug design, supported by quantitative data and illustrative diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The versatility of sulfur-containing functional groups in molecular design is undisputed. Among them, sulfoxides (R-S(=O)-R') and sulfones (R-S(=O)₂-R') are particularly prominent. The progression from a sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone represents a stepwise oxidation of the sulfur atom, which profoundly alters the electronic and steric environment of the molecule. These alterations manifest in differing bond geometries, polarities, and chemical reactivities, which are harnessed by medicinal chemists to fine-tune the properties of drug candidates. This guide aims to dissect these differences at a technical level, providing the necessary data and protocols for their practical application in a research and development setting.

Structural and Physical Properties: A Quantitative Comparison

The addition of a second oxygen atom in sulfones compared to sulfoxides leads to significant changes in their molecular geometry, bond parameters, and overall physical properties. Sulfones are generally more polar and exhibit stronger intermolecular interactions than their sulfoxide counterparts.[1][2]

Molecular Geometry and Bonding

In sulfoxides, the sulfur atom is pyramidal, and when the two organic substituents are different, the sulfur atom becomes a chiral center.[3] The energy barrier for the inversion of this stereocenter is high enough for sulfoxides to be optically stable at room temperature.[3] In contrast, the sulfur atom in sulfones is tetrahedral and achiral.[4]

Computational studies and experimental data reveal that the sulfur-oxygen bond in both functional groups is best described as a coordinate covalent single bond (S⁺→O⁻) rather than a double bond, which accounts for their high polarity.[5]

Below is a table summarizing key bond parameters for dimethyl sulfoxide and dimethyl sulfone as representative examples.

| Property | Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfone (DMSO₂) |

| S=O Bond Length | 1.531 Å | 1.392(5) to 1.463 (3) Å |

| S-C Bond Length | ~1.80 Å | 1.743(7) to 1.790(3) Å |

| C-S-C Bond Angle | ~96.6° | 101.1(3)° to 106.80(14)° |

| O-S-O Bond Angle | N/A | 116.7(2)° to 120.61(8)° |

Data compiled from multiple sources.[6]

Physical Properties

The increased polarity and hydrogen bonding capability of the sulfonyl group in sulfones generally lead to higher melting points, boiling points, and greater solubility in polar solvents compared to the corresponding sulfoxides.[7]

| Property | Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfone (DMSO₂) |

| Molecular Weight | 78.13 g/mol | 94.13 g/mol |

| Melting Point | 19 °C | 109 °C |

| Boiling Point | 189 °C | 238 °C |

| Density | 1.1004 g/cm³ | 1.46 g/cm³ |

| Dipole Moment | 3.96 D | 4.47 D |

| Dielectric Constant | 46.7 | ~50 |

Data compiled from multiple sources.[8][9]

Reactivity and Stability

The differing oxidation states of sulfur in sulfoxides and sulfones directly impact their chemical reactivity and stability.

Chemical Stability

Sulfones are generally more chemically stable and less reactive than sulfoxides.[7] The two electron-withdrawing oxygen atoms in sulfones make the sulfur atom more electron-deficient and less susceptible to further oxidation. Sulfoxides, on the other hand, can be readily oxidized to sulfones.[10]

Acidity of α-Protons

Both sulfoxide and sulfonyl groups increase the acidity of the protons on the adjacent carbon atoms (α-protons). The sulfonyl group in sulfones has a stronger electron-withdrawing effect, making the α-protons more acidic than those in sulfoxides.[4] This property is exploited in various synthetic transformations where carbanions are generated alpha to the sulfur atom.

Key Reactions and Transformations

-

Pummerer Rearrangement: This reaction involves the rearrangement of a sulfoxide with an α-hydrogen in the presence of an activating agent like acetic anhydride (B1165640) to form an α-acyloxythioether.[11][12][13][14]

-

Mislow-Evans Rearrangement: A[6][15]-sigmatropic rearrangement of allylic sulfoxides to form allylic alcohols.[16] This reaction is valuable for its ability to transfer chirality from the sulfur atom to a carbon atom.[16]

-

Swern and Corey-Kim Oxidations: Dimethyl sulfoxide (DMSO) is a key reagent in these widely used methods for the mild oxidation of alcohols to aldehydes and ketones.[15][16][17][18][19][20][21]

-

Ramberg-Bäcklund Reaction: This reaction converts α-halo sulfones into alkenes upon treatment with a base, with the extrusion of sulfur dioxide.[18][22][23][24][25]

-

Julia-Kocienski Olefination: A powerful method for the stereoselective synthesis of alkenes from the reaction of a sulfone with an aldehyde or ketone.[5][26]

Synthesis and Experimental Protocols

The most common route to both sulfoxides and sulfones is the oxidation of the corresponding sulfide. Selective oxidation to the sulfoxide can be challenging as over-oxidation to the sulfone is often facile.

Oxidation Pathway

The oxidation of a sulfide to a sulfoxide and then to a sulfone is a sequential process.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sulfoxide - Wikipedia [en.wikipedia.org]

- 4. britannica.com [britannica.com]

- 5. Why are dimethyl sulfoxide and dimethyl sulfone such good solvents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. difference.wiki [difference.wiki]

- 8. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 10. Sulfone - Wikipedia [en.wikipedia.org]

- 11. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. differencebetween.com [differencebetween.com]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. grokipedia.com [grokipedia.com]

- 16. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 17. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 21. Swern oxidation - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. jk-sci.com [jk-sci.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Atmospheric Genesis of Ethyl Methyl Sulfoxide: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl methyl sulfoxide (B87167) (CH₃S(O)CH₂CH₃, EMSO), a sulfur-containing organic compound, is primarily introduced into the atmosphere through the oxidation of its precursor, ethyl methyl sulfide (B99878) (CH₃CH₂SCH₃, EMS). This technical guide delineates the atmospheric formation pathways of EMSO, with a particular focus on the gas-phase oxidation initiated by hydroxyl radicals (OH) and chlorine (Cl) atoms. It provides a comprehensive overview of the reaction mechanisms, product distributions, and the experimental methodologies employed to elucidate these processes. Quantitative data from key studies are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the atmospheric chemistry of EMSO.

Introduction

Ethyl methyl sulfide (EMS) is emitted into the atmosphere from both natural and anthropogenic sources. Once in the atmosphere, it undergoes oxidation, primarily initiated by photochemically generated hydroxyl (OH) radicals during the daytime and, in marine environments, by chlorine (Cl) atoms.[1] These oxidation processes lead to the formation of a variety of products, including sulfur dioxide (SO₂), aldehydes, and ethyl methyl sulfoxide (EMSO). The formation of EMSO represents a key transformation step for organosulfur compounds in the atmosphere, influencing atmospheric composition and potentially contributing to aerosol formation.[1] This guide provides an in-depth examination of the atmospheric formation of EMSO.

Primary Atmospheric Formation Pathways of this compound

The atmospheric formation of EMSO from EMS is predominantly driven by two key oxidants: the hydroxyl radical (OH) and chlorine atoms (Cl).

Oxidation by Hydroxyl Radical (OH)

The reaction between EMS and the OH radical proceeds via a dual-channel mechanism: hydrogen atom abstraction and OH addition.

-

Hydrogen Abstraction: In this pathway, the OH radical abstracts a hydrogen atom from one of the carbon atoms in the ethyl or methyl group of EMS. This results in the formation of a water molecule and an alkyl sulfide radical. The subsequent reaction of this radical with molecular oxygen (O₂) leads to the formation of sulfur dioxide (SO₂), formaldehyde (B43269) (HCHO), and acetaldehyde (B116499) (CH₃CHO).[2]

-

OH Addition: The OH radical can also add to the sulfur atom of EMS, forming an energized ethyl methyl thionyl radical adduct (CH₃CH₂S(OH)CH₃). This adduct is a key intermediate in the formation of EMSO. The subsequent fate of this adduct, including its reaction with O₂ to yield EMSO, is a critical step in this formation pathway.

Oxidation by Chlorine Atoms (Cl)

In marine and coastal areas where chlorine atom concentrations can be significant, the reaction with EMS is an important formation route for EMSO. Research has shown that this compound is a primary product of the chlorine-initiated oxidation of ethyl methyl sulfide under atmospheric conditions.[1] The proposed mechanism involves the formation of a Cl-EMS adduct, which then reacts with molecular oxygen to produce EMSO and a chlorine monoxide radical (ClO).[1]

Quantitative Analysis of Reaction Products

The yields of the various products from the atmospheric oxidation of EMS provide insight into the dominant reaction pathways. The following tables summarize the quantitative data from key experimental studies.

Table 1: Product Yields from the OH Radical-Initiated Oxidation of Ethyl Methyl Sulfide

| Product | Molar Yield (%) | Experimental Conditions | Reference |

| Sulfur Dioxide (SO₂) | 51 ± 2 | Photoreactor, 298 K, 1 atm synthetic air | [2] |

| Acetaldehyde (CH₃CHO) | 57 ± 3 | Photoreactor, 298 K, 1 atm synthetic air | [2] |

| Formaldehyde (HCHO) | 46 ± 4 | Photoreactor, 298 K, 1 atm synthetic air | [2] |

Table 2: Product Yields from the Chlorine Atom-Initiated Oxidation of Ethyl Methyl Sulfide

| Product | Molar Yield (%) | Experimental Conditions | Reference |

| Sulfur Dioxide (SO₂) | 55 ± 3 | Large volume reactor, 298 K, NOx-free air | [3] |

| Acetaldehyde (CH₃CHO) | 58 ± 3 | Large volume reactor, 298 K, NOx-free air | [3] |

| Formaldehyde (HCHO) | 53 ± 5 | Large volume reactor, 298 K, NOx-free air | [3] |

| Hydrogen Chloride (HCl) | 43 ± 5 | Large volume reactor, 298 K, NOx-free air | [3] |

| This compound (EMSO) | Primary Product | - | [1] |

Note: The yield of EMSO from the Cl-initiated oxidation has been qualitatively identified as a primary product, but a specific molar yield was not provided in the cited literature.

Experimental Methodologies

The study of atmospheric oxidation of EMS and the formation of EMSO relies on sophisticated experimental techniques that simulate atmospheric conditions and allow for the detection and quantification of reactants and products.

Smog Chamber Experiments

Objective: To simulate the photochemical oxidation of EMS under controlled atmospheric conditions.

Apparatus:

-

A smog chamber, typically a large-volume (e.g., 56 m³) reactor made of FEP Teflon film to minimize wall reactions.[4]

-

A light source to simulate solar radiation, which can be natural sunlight for outdoor chambers or artificial lamps (e.g., xenon arc lamps) for indoor chambers.[5]

-

Gas inlet systems for the controlled introduction of EMS, oxidants (or their precursors), NOx, and bath gas (e.g., synthetic air).

-

Instrumentation for monitoring temperature, pressure, and relative humidity.[5]

-

Analytical instrumentation for in-situ or extractive monitoring of reactants and products.

Procedure:

-

Chamber Cleaning: The chamber is flushed with purified air for an extended period (e.g., >24 hours) to remove any residual contaminants.[4]

-

Reactant Introduction: Known concentrations of EMS, an OH radical precursor (e.g., H₂O₂ or HONO), and NOx are introduced into the chamber.[5]

-

Initiation of Reaction: The light source is activated to initiate the photolysis of the OH precursor, generating OH radicals and starting the oxidation of EMS.

-

Monitoring: The concentrations of EMS, NOx, O₃, and oxidation products are monitored over time using analytical techniques such as FTIR spectroscopy and mass spectrometry.

Product Analysis by Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify and quantify the gas-phase products of EMS oxidation.

Apparatus:

-

A long-path FTIR spectrometer coupled to the smog chamber.

-

An infrared source, interferometer, sample cell, and detector.

-

A reference library of infrared spectra for known compounds.

Procedure:

-

Background Spectrum: A background spectrum of the clean chamber air is recorded.

-

Sample Spectra: Infrared spectra of the reaction mixture are recorded at regular intervals during the experiment.

-

Spectral Subtraction: The background spectrum and the spectra of known reactants are subtracted from the sample spectra to isolate the absorption features of the products.

-

Product Identification: The resulting product spectrum is compared to reference spectra to identify the products. This compound is identified by its characteristic S=O stretching frequency around 1099 cm⁻¹.[1]

-

Quantification: The concentration of each product is determined by creating a calibration curve. This involves preparing standard samples of the product at known concentrations and measuring their absorbance at a characteristic infrared frequency. A plot of absorbance versus concentration yields a calibration curve that can be used to determine the concentration of the product in the experimental samples.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in the atmospheric formation of EMSO.

Caption: OH Radical Initiated Oxidation of Ethyl Methyl Sulfide.

Caption: Chlorine Atom Initiated Oxidation of Ethyl Methyl Sulfide.

Caption: General Experimental Workflow for Smog Chamber Studies.

Conclusion

The atmospheric formation of this compound is a significant process in the transformation of organosulfur compounds. This guide has detailed the primary formation pathways through oxidation by OH radicals and chlorine atoms. The quantitative data presented highlight the competition between different reaction channels, with the H-abstraction pathway leading to sulfur dioxide and aldehydes, and the addition pathway being a route to EMSO formation. The experimental protocols described for smog chamber studies and FTIR analysis provide a foundation for further research in this area. The provided visualizations offer a clear summary of the complex chemical processes involved. A more precise quantification of the branching ratio between the abstraction and addition pathways for the OH + EMS reaction, and the specific yield of EMSO from the OH-adduct reaction with O₂, remain important areas for future investigation to fully elucidate the atmospheric fate of ethyl methyl sulfide.

References

- 1. This compound (1669-98-3) for sale [vulcanchem.com]

- 2. cmjpublishers.com [cmjpublishers.com]

- 3. Product distribution study of the Cl-atom initiated oxidation of ethyl methyl sulfide and diethyl sulfide [ri.conicet.gov.ar]

- 4. amt.copernicus.org [amt.copernicus.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

In-Depth Technical Guide: Health and Safety Data for Ethyl Methyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for ethyl methyl sulfoxide (B87167). Due to the limited publicly available toxicological data for this specific compound, this guide includes comprehensive data for the structurally related and well-studied solvent, dimethyl sulfoxide (DMSO), as a surrogate for understanding the potential hazards of the sulfoxide class of compounds. All data should be carefully evaluated in the context of specific experimental conditions.

Chemical and Physical Properties

Ethyl methyl sulfoxide is an organosulfur compound with a sulfoxide functional group.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in a laboratory setting.

Table 1: Physical and Chemical Properties

| Property | This compound | Dimethyl Sulfoxide (DMSO) |

| CAS Number | 1669-98-3[1] | 67-68-5[1] |

| Molecular Formula | C₃H₈OS[1] | (CH₃)₂SO[1] |

| Molecular Weight | 92.16 g/mol [1] | 78.13 g/mol [1] |

| Appearance | Moderately polar liquid[1] | Colorless liquid[1] |

| Density | 1.052 g/cm³[1] | 1.1004 g/cm³[1] |

| Boiling Point | 198.2 °C at 760 mmHg[1] | 189 °C (372 °F)[1] |

| Melting Point | Not Available | 19 °C (66 °F)[1] |

| Flash Point | 73.7 °C[1] | 87 °C (188.6 °F)[2] |

| Vapor Pressure | 0.512 mmHg at 25°C[1] | 0.42 mmHg at 68°F[3] |

| Water Solubility | Not Available | Miscible[1] |

Toxicological Data

Toxicological data is crucial for assessing the potential health hazards associated with a chemical. While specific data for this compound is scarce, extensive studies on DMSO provide valuable insights. DMSO is noted for its low toxicity.[1][4]

Table 2: Acute Toxicity Data for Dimethyl Sulfoxide (DMSO)

| Route of Exposure | Species | Endpoint | Value | Reference |

| Oral | Rat | LD₅₀ | 14,500 - 28,300 mg/kg | [1][2] |

| Dermal | Rat | LD₅₀ | 40,000 mg/kg | [2][3] |

| Inhalation | Rat | LC₅₀ | > 5.33 mg/L (4 h) | [2] |

Summary of Toxicological Effects (Based on DMSO):

-

Acute Toxicity: DMSO has a low acute toxicity via oral and dermal routes.[4][5]

-

Skin Irritation: It can cause mild to moderate skin irritation, which is generally transient.[6][[“]] The severity often depends on the concentration used.[[“]]

-

Eye Irritation: DMSO is not considered a serious eye irritant.[5] However, in animal studies at high doses, it has been shown to be a target tissue.[5]

-

Dermal Penetration: A key characteristic of DMSO is its ability to rapidly penetrate the skin and may enhance the absorption of other substances.[1][5]

-

Genotoxicity: Studies on the genetic toxicity of DMSO have produced mixed results, but the majority of data suggest it does not pose a significant genotoxic risk.[5]

-

Developmental Toxicity: Developmental toxicity has been observed only at maternally toxic concentrations.[5]

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals. The following are summaries of key protocols relevant to the data presented.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure to determine the acute oral toxicity of a substance, using a reduced number of animals.[8]

-

Principle: The test substance is administered orally to a group of animals (typically 3 of a single gender) at a defined dose.[8] The procedure is conducted in steps, and observations of mortality and moribund status determine if further steps are necessary.[8]

-

Procedure:

-

Healthy, young adult animals are acclimatized and fasted prior to dosing.

-

The substance is administered in a single dose via gavage.

-

Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

-

Body weights are recorded weekly.

-

A necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The test allows for the classification of the substance into a toxicity class based on the observed effects at specific dose levels.[9]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[10]

-

Principle: A single dose of the test substance is applied to a small area of the skin of an animal (typically an albino rabbit), with untreated skin serving as a control.[10]

-

Procedure:

-

The fur is removed from the test area on the animal's back.

-

0.5 mL (liquid) or 0.5 g (solid) of the substance is applied to a small patch of skin (approx. 6 cm²).[10]

-

The test site is covered with a gauze patch for a 4-hour exposure period.[10]

-

After exposure, the residual substance is removed.

-

The skin is examined for erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours, and up to 14 days).

-

-

Endpoint: The severity of skin reactions is scored to determine the level of irritation and its reversibility.[10]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[11]

-

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (typically an albino rabbit), with the other eye serving as a control.[11]

-

Procedure:

-

A single animal is used for an initial test.

-

The test substance is instilled into the conjunctival sac of one eye.

-

The eye is examined at 1, 24, 48, and 72 hours after application.[11]

-

Lesions of the cornea, iris, and conjunctiva are scored to evaluate the degree of irritation.

-

If a corrosive or severe irritant effect is not observed, a confirmatory test on up to two additional animals may be performed.[11]

-

-

Endpoint: The scores for ocular lesions are used to classify the substance's irritation potential. The use of analgesics to minimize animal distress is encouraged.[11]

Signaling Pathways and Mechanism of Action

Detailed signaling pathways for this compound toxicity are not well-documented. However, research on DMSO provides some insights into its biological interactions.

DMSO is known to be a scavenger of oxygen-free radicals.[12][13] At low concentrations (2-4%), some studies have shown that DMSO can induce caspase-3 independent neuronal death involving the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[14] Other studies suggest that DMSO can affect the PI3K/AKT signaling pathway and may induce apoptosis through mitochondrial-mediated pathways at certain concentrations.[15] It is important to note that these effects are often observed in specific in vitro models and may be concentration and cell-type dependent.[15]

Handling and Safety Precautions

Given the properties of sulfoxides, including their ability to penetrate skin, appropriate safety measures are essential.

Table 3: Handling and Personal Protective Equipment (PPE)

| Precaution | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye Protection | Wear chemical safety goggles or a face shield.[16] |

| Skin Protection | Wear protective gloves (e.g., butyl or nitrile rubber), and a lab coat. Avoid skin contact.[16] |

| Handling | Keep away from heat, sparks, and open flames.[16] Avoid ingestion and inhalation. Wash hands thoroughly after handling. |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[16] Keep away from strong oxidizing agents. |

| Spill Response | Absorb spills with inert material and dispose of properly. Ensure adequate ventilation. |

Conclusion

This compound is a compound with limited available safety data. The information on the closely related compound, dimethyl sulfoxide, indicates a low order of acute toxicity. However, its ability to penetrate the skin and potentially carry other substances with it necessitates careful handling and the use of appropriate personal protective equipment. Researchers should consult the specific Safety Data Sheet (SDS) for this compound and perform a thorough risk assessment before use.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. valhoma.com [valhoma.com]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Dimethyl sulfoxide: recent pharmacological and toxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.com [fishersci.com]

Methodological & Application

Ethyl Methyl Sulfoxide: Application Notes and Protocols for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl sulfoxide (B87167) (EMSO) is an organic sulfoxide with the chemical formula C₃H₈OS.[1] As a member of the sulfoxide family of solvents, it shares structural similarities with the widely used dimethyl sulfoxide (DMSO).[1][2][3] Sulfoxides are recognized as highly polar aprotic solvents, capable of dissolving a wide range of polar and nonpolar compounds.[2][3] This document provides an overview of the known properties of EMSO and, due to the limited availability of specific application data for this particular solvent, draws parallels with the extensively documented applications of DMSO to offer valuable insights for its potential use in organic reactions.

Physical and Chemical Properties of Ethyl Methyl Sulfoxide

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its proper handling, use in experimental design, and for comparison with other common laboratory solvents.

| Property | Value | Reference |

| Molecular Formula | C₃H₈OS | [1] |

| Molecular Weight | 92.16 g/mol | [1] |

| CAS Registry Number | 1669-98-3 | [1] |

| Appearance | Colorless liquid (presumed) | |

| Density | 1.052 g/cm³ | [1] |

| Boiling Point | 198.2 °C at 760 mmHg | [1] |

| Flash Point | 73.7 °C | [1] |

| Vapor Pressure | 0.512 mmHg at 25 °C | [1] |

| LogP | 1.25050 | [1] |

| Refractive Index | 1.478 | [1] |

Application Notes: Potential Uses of EMSO in Organic Synthesis

While specific literature on the application of EMSO as a solvent in organic reactions is scarce, its structural similarity to DMSO suggests its potential utility in a variety of transformations. DMSO is a versatile solvent known for its ability to accelerate reaction rates, particularly for reactions involving anionic nucleophiles.[2] The following sections outline potential applications for EMSO, based on the established roles of DMSO.

Nucleophilic Substitution Reactions

Polar aprotic solvents like DMSO are known to significantly enhance the rates of S_N2 reactions.[2][4] This is attributed to their ability to solvate cations effectively while leaving anions relatively unsolvated and therefore more nucleophilic. It is anticipated that EMSO would exhibit similar properties, making it a potentially effective solvent for reactions such as:

-

Williamson Ether Synthesis: The reaction of an alkoxide with a primary alkyl halide to form an ether.

-

Finkelstein Reaction: The conversion of an alkyl chloride or bromide to an alkyl iodide using an alkali metal iodide.[2]

-

Cyanation Reactions: The displacement of a leaving group with a cyanide nucleophile.

Elimination Reactions

In addition to substitution reactions, DMSO can also promote elimination reactions (E2), particularly with sterically hindered substrates and strong, non-nucleophilic bases.[5][6][7] The high polarity of the solvent can help to stabilize the developing charges in the transition state.

Oxidation Reactions

DMSO itself can act as a mild and selective oxidizing agent in a variety of important transformations, often in the presence of an activating agent.[2][8] These reactions, such as the Swern and Moffatt oxidations, are fundamental in organic synthesis for the conversion of alcohols to aldehydes and ketones.[2] While the reactivity of EMSO as an oxidant has not been extensively studied, its structural similarity to DMSO suggests it could potentially be employed in similar oxidation protocols.

Experimental Protocols (Based on DMSO as a Model)

The following are generalized protocols for common organic reactions where DMSO is a preferred solvent. It is crucial to note that these protocols are provided as a starting point and would require optimization for use with EMSO.

General Protocol for a Nucleophilic Substitution Reaction (S_N2)

This protocol describes a general procedure for the reaction of an alkyl halide with a nucleophile in a sulfoxide solvent.

Materials:

-

Alkyl halide

-

Nucleophile (e.g., sodium azide, sodium cyanide)

-

This compound (or Dimethyl sulfoxide)

-

Inert gas (e.g., nitrogen or argon)

-

Anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Brine solution

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the nucleophile and the sulfoxide solvent.

-

Stir the mixture until the nucleophile is fully dissolved or a fine suspension is formed.

-

Add the alkyl halide to the reaction mixture, either neat or as a solution in the sulfoxide solvent.

-

Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method such as column chromatography or recrystallization.

General Protocol for a Swern-Type Oxidation

This protocol outlines a general procedure for the oxidation of a primary or secondary alcohol to an aldehyde or ketone using a sulfoxide solvent.

Materials:

-

Alcohol

-

Oxalyl chloride or trifluoroacetic anhydride (B1165640) (activating agent)

-

This compound (or Dimethyl sulfoxide)

-

Triethylamine (or another hindered base)

-

Anhydrous dichloromethane (B109758) (as a co-solvent)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add anhydrous dichloromethane and the sulfoxide solvent.

-

Cool the mixture to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add the activating agent (e.g., oxalyl chloride) to the cooled solution and stir for a few minutes.

-

Add a solution of the alcohol in anhydrous dichloromethane to the reaction mixture.

-

Stir for the appropriate amount of time to allow for the formation of the alkoxysulfonium salt.

-

Add the hindered base (e.g., triethylamine) to the reaction mixture and stir for a period of time.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with a dilute acid solution, water, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method.

Visualizations

Experimental Workflow for Organic Synthesis

The following diagram illustrates a typical workflow for performing and working up an organic reaction in a laboratory setting.

References

- 1. This compound (1669-98-3) for sale [vulcanchem.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. britannica.com [britannica.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl sulfoxide mediated elimination reactions in 3-aryl 2,3-dihalopropanoates: scope and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights [organic-chemistry.org]

- 8. Dimethyl sulfoxide [organic-chemistry.org]

Dissolving Nonpolar Compounds in Dimethyl Sulfoxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing dimethyl sulfoxide (B87167) (DMSO) for the dissolution of nonpolar compounds, a critical step in various research and drug development applications. Adherence to these protocols is essential for ensuring compound stability, experimental reproducibility, and the validity of results.

Introduction

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a broad spectrum of substances, including both polar and nonpolar compounds.[1][[“]][3][4][5][6] Its amphipathic nature, possessing both a polar sulfinyl group and nonpolar methyl groups, allows it to effectively solubilize compounds that are otherwise challenging to dissolve in most common solvents.[[“]] This makes DMSO an indispensable tool in drug discovery, high-throughput screening, and various biological assays.[1][3][7] However, to achieve reliable and reproducible results, it is crucial to follow standardized procedures for its use, as factors like water absorption and improper handling can compromise compound solubility and stability.[1][8]

Key Considerations for Using DMSO with Nonpolar Compounds

-

Compound Solubility: While DMSO is a potent solvent, it is essential to determine the solubility of a specific nonpolar compound before preparing high-concentration stock solutions.[7] In silico models can aid in predicting DMSO solubility.[9][10][11]

-

Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1] This absorbed water can significantly decrease the solubility of nonpolar compounds, potentially leading to their precipitation.[1] Therefore, the use of anhydrous, high-purity DMSO is paramount.[1]

-

Final DMSO Concentration in Assays: High concentrations of DMSO can be cytotoxic and may interfere with experimental components.[3][7] It is critical to maintain the final concentration of DMSO in assays as low as possible, typically below 0.5%, and to always include a vehicle control (assay media with the same final DMSO concentration).[7][12]

-

Compound Stability: Repeated freeze-thaw cycles can lead to compound degradation and moisture absorption.[1] It is highly recommended to aliquot stock solutions into single-use volumes to maintain their integrity.[1][7]

Quantitative Data Summary

For consistent and reproducible results, the quality of DMSO and the final concentration in experimental setups are critical. The following tables provide a summary of recommended DMSO grades and typical final concentrations for in vitro and in vivo studies.

Table 1: Recommended DMSO Grades for Stock Solutions

| Grade | Purity | Key Features |

| Anhydrous | ≥99.9% | Low water content is crucial to prevent the precipitation of nonpolar compounds.[1] |

| Molecular Biology Grade | ≥99.9% | Tested for the absence of nucleases and proteases, making it suitable for cellular and molecular assays. |

| USP/NF/ACS Pharma Grade | ≥99.9% | Meets the standards of the United States Pharmacopeia (USP), National Formulary (NF), and American Chemical Society (ACS), ensuring high purity for pharmaceutical applications. |

Table 2: Recommended Final DMSO Concentrations in Experimental Systems

| Application | Recommended Final DMSO Concentration | Key Considerations |

| In Vitro Cell-Based Assays | < 0.5% | Higher concentrations can induce cytotoxicity and interfere with assay results.[7][12] A vehicle control is essential.[12] |

| In Vivo Animal Studies | ≤ 2% (preferably <1% v/v) | To minimize toxicity to the animal.[12][13] Co-solvents may be used to reduce the required DMSO concentration.[12][13] |

Experimental Protocols

The following are detailed protocols for the preparation of stock solutions of nonpolar compounds in DMSO and their subsequent dilution for use in biological assays.

Protocol 1: Preparation of a Concentrated Stock Solution in 100% DMSO

This protocol describes the preparation of a 10 mM stock solution. The principles can be adapted for other desired concentrations.[1]

Materials:

-

Nonpolar compound (solid form)

-

Anhydrous, high-purity DMSO (≥99.9%)[1]

-

Sterile microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated micropipettes and sterile, nuclease-free tips

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Sonicator (optional, for difficult-to-dissolve compounds)[7]

-

Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure:

-

Determine the Molecular Weight (MW) of the nonpolar compound from its data sheet.

-

Calculate the required mass of the compound for the desired stock solution concentration and volume. For a 10 mM stock solution in 1 mL of DMSO:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)

-

-

Weigh the compound: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated mass of the compound into the tube.

-

Add DMSO: Using a calibrated micropipette, add the calculated volume of 100% anhydrous DMSO to the microcentrifuge tube containing the compound.[1]

-

Dissolution: Tightly cap the tube and vortex for 30-60 seconds to facilitate dissolution.[1] Visually inspect the solution to ensure the compound has completely dissolved.

-

Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for several minutes.[7] Gentle warming (e.g., to 37°C) can also be used, but caution is advised as heat may degrade some compounds.[1][7]

-

Aliquoting and Storage: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[1][7] Store the aliquots at -20°C or -80°C, protected from light.[1]

Protocol 2: Serial Dilution of DMSO Stock Solution for Biological Assays

This protocol outlines the preparation of working solutions from a concentrated DMSO stock for use in applications like cell-based assays.

Materials:

-

Concentrated stock solution of the nonpolar compound in 100% DMSO

-

100% Anhydrous DMSO

-

Aqueous assay buffer or cell culture medium

-

Sterile microcentrifuge tubes or a 96-well plate

-

Calibrated micropipettes and sterile tips

Procedure:

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation of the nonpolar compound upon direct dilution into an aqueous buffer, perform an intermediate dilution step in 100% DMSO.[7]

-

For a 2-fold serial dilution, add a specific volume of 100% DMSO to a series of labeled tubes.

-

Transfer an equal volume from the concentrated stock to the first tube and mix thoroughly.

-

Continue this process for the subsequent tubes to create a dilution series in 100% DMSO.

-

-

Final Dilution into Aqueous Medium:

-

Prepare the final working solutions by diluting the intermediate DMSO solutions into the appropriate aqueous assay buffer or cell culture medium.

-

Ensure the final DMSO concentration remains below the recommended limit for your specific assay (e.g., <0.5% for cell-based assays).[7][12] For example, to achieve a 1:200 dilution (0.5% DMSO), add 1 µL of the DMSO stock to 199 µL of the aqueous medium.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the assay buffer or cell culture medium.[12] This is crucial for distinguishing the effects of the compound from those of the solvent.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Workflow for preparing a concentrated stock solution of a nonpolar compound in DMSO.

Caption: Workflow for preparing working solutions from a DMSO stock for biological assays.

References

- 1. benchchem.com [benchchem.com]

- 2. consensus.app [consensus.app]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. reachever.com [reachever.com]

- 5. Dimethyl Sulfoxide: A Widely Used Polar Aprotic Solvent_Chemicalbook [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. benchchem.com [benchchem.com]

- 8. ziath.com [ziath.com]

- 9. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.cn [medchemexpress.cn]

- 13. iacuc.wsu.edu [iacuc.wsu.edu]

Ethyl Methyl Sulfoxide in Drug Delivery Research: Application Notes and Protocols